(3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Description
(3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative characterized by a bicyclic framework with an amino group at position 3, a bromine atom at position 6, and a hydroxyl group at position 2.
Key structural features include:
Properties
CAS No. |
61961-63-5 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(3R,4S)-3-amino-6-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
InChI Key |
WEWKHRKAWHKZLM-APPZFPTMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)Br)O)N |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction. This reaction typically uses a brominated precursor and an amine source under specific conditions to introduce the amino group at the desired position . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a non-brominated benzopyran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2H-1-Benzopyran-4-one derivatives.
Reduction: Formation of 3-amino-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-ol, 3-amino-6-bromo-3,4-dihydro-, cis- involves its interaction with specific molecular targets. For instance, its affinity for serotonin receptors suggests that it may modulate neurotransmitter activity in the brain. The compound binds to the receptor sites, influencing the signaling pathways and potentially leading to therapeutic effects in conditions like anxiety and depression .
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- Structure: Lacks the 3-amino group but shares the 6-bromo and 4-hydroxyl substituents.
- Properties :
- Comparison: The absence of the amino group reduces polarity and may limit interactions with biological targets compared to the target compound.
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- Structure : Enantiomer of the (4S) variant above.
- Properties :
- Comparison : Stereochemical inversion at C4 alters binding modes, as seen in analogous systems where (4R) and (4S) isomers exhibit distinct enzyme interactions .

(4S)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Structure : Replaces the oxygen atom in the pyran ring with sulfur.
- Properties :
(2S,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Structure : Contains a methoxy group at position 5 and a methyl group at position 2.
- Properties :
- Comparison: Methoxy and methyl groups introduce steric bulk, which may hinder binding to compact active sites compared to the smaller bromo and amino substituents in the target compound.
Table 1: Key Properties of Benzopyran Derivatives
*Calculated based on formula. †Estimated using analogous data.
Biological Activity
The compound (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol , also known as (3R,4S)-4-amino-6-bromochroman-3-ol , is a member of the benzopyran class of compounds. Its unique structural characteristics confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, supported by relevant research findings and data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molar Mass | 244.09 g/mol |
| CAS Number | 70695-78-2 |
Structural Characteristics
The compound features a bromine atom at the 6-position and an amino group at the 3-position, which are crucial for its biological interactions. The stereochemistry at the 3R and 4S positions contributes to its specific activity profiles.
Pharmacological Profile
- Antimicrobial Activity : Research indicates that (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
- Antioxidant Properties : The compound has demonstrated notable antioxidant activity, which is attributed to its ability to scavenge free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Preliminary studies suggest that (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol may have neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration, possibly through modulation of neuroinflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol revealed that it inhibited growth in several bacterial strains at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined for various pathogens, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol resulted in reduced neuronal loss and improved motor function compared to control groups. This suggests that the compound may protect dopaminergic neurons from degeneration .
The biological activities of (3R,4S)-3-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and apoptosis in neuronal cells.
- Direct Scavenging of Free Radicals : Its structure allows it to interact with reactive oxygen species effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

